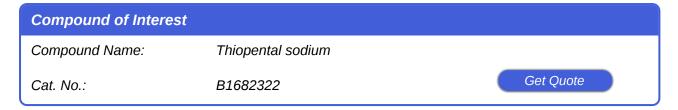


Technical Guide: Synthesis and Chemical Characterization of Thiopental Sodium for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of **Thiopental Sodium** (CAS RN®: 71-73-8), an ultra-short-acting barbiturate. [1][2] Intended for research and development purposes, this document outlines a robust synthesis pathway starting from diethyl malonate. Furthermore, it details the essential analytical methodologies required to confirm the identity, purity, and structural integrity of the synthesized compound. These methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. All quantitative data and experimental parameters are presented in structured tables for clarity and ease of reference.

Chemical and Physical Properties

Thiopental Sodium is the sodium salt of thiopental, a thiobarbiturate.[1] It is typically a yellowish-white, hygroscopic powder with a characteristic garlic-like odor.[3] Aqueous solutions are alkaline and can degrade upon standing or boiling.[3]



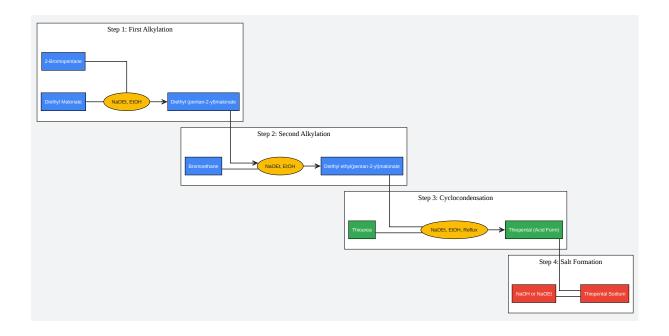
Property	Value	Reference
IUPAC Name	sodium;5-ethyl-4,6-dioxo-5- pentan-2-yl-1H-pyrimidine-2- thiolate	[4]
Molecular Formula	C11H17N2NaO2S	[1][4]
Molecular Weight	264.32 g/mol	[3][4]
Appearance	Yellowish-white, hygroscopic powder	[3]
Solubility	Soluble in water and alcohol; Insoluble in ether, benzene	[3]
pH of Solution	Alkaline	[5]
Melting Point (free acid)	158–160 °C	[6]

Synthesis of Thiopental Sodium

The synthesis of thiopental involves a multi-step process beginning with diethyl malonate, which is sequentially alkylated and then condensed with thiourea to form the thiobarbiturate ring. The final product is obtained as a sodium salt. A novel synthesis method starts from the readily available diethyl malonate, reacting it with 2-bromopentane and then bromoethane before condensation with thiourea, offering an economical and industrially scalable route.[7]

Synthesis Pathway





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Caption: Reaction scheme for the synthesis of **Thiopental Sodium**.

Experimental Protocol: Synthesis

Materials: Diethyl malonate, 2-bromopentane, bromoethane, sodium metal, absolute ethanol, thiourea, sodium hydroxide, diethyl ether, hydrochloric acid.

Step 1: Synthesis of Diethyl ethyl(pentan-2-yl)malonate

- Prepare sodium ethoxide (NaOEt) by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.
- To the cooled NaOEt solution, add diethyl malonate dropwise at room temperature.

Foundational & Exploratory



- Under reflux, add 2-bromopentane dropwise to the reaction mixture. Continue refluxing overnight.[7]
- Cool the mixture and add a second equivalent of NaOEt.
- Subsequently, add bromoethane dropwise and continue stirring overnight.[7]
- Quench the reaction with water and extract the product with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude product, diethyl ethyl(pentan-2-yl)malonate, by vacuum distillation. [7]

Step 2: Synthesis of Thiopental (Acid Form)

- Prepare a fresh solution of sodium ethoxide in absolute ethanol.
- Add the purified dialkylated malonic ester from Step 1 and thiourea to the solution.[7][8]
- Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the thiopental free acid.[7]
- Filter the resulting yellow solid, wash with cold water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure thiopental.[7]

Step 3: Formation of **Thiopental Sodium**

- Dissolve the purified thiopental acid in a minimal amount of absolute ethanol.
- Add one molar equivalent of sodium hydroxide or sodium ethoxide solution dropwise with stirring.

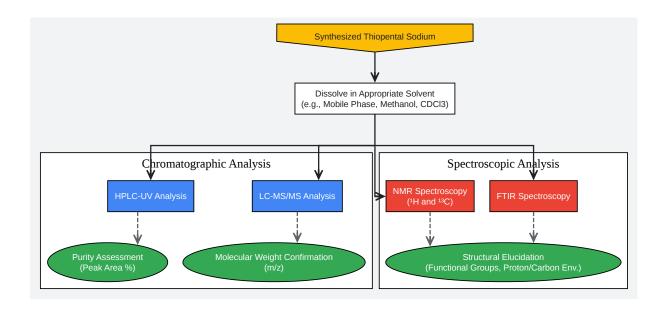


- The sodium salt will precipitate. The product can also be obtained by evaporating the solvent under reduced pressure.
- Store the final product, **Thiopental Sodium**, in a tight, desiccated container to protect it from moisture and carbon dioxide.[9]

Chemical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity assessment of the synthesized **Thiopental Sodium**.

Analytical Workflow



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Caption: Workflow for the chemical characterization of **Thiopental Sodium**.

High-Performance Liquid Chromatography (HPLC)



HPLC is used to determine the purity of **Thiopental Sodium** and quantify any related substances or impurities.[10]

Experimental Protocol: HPLC

- Sample Preparation: Prepare a stock solution of Thiopental Sodium in the mobile phase or a suitable solvent like methanol at a concentration of approximately 10-20 μg/mL.[11]
- Instrumentation: Use a standard HPLC system equipped with a UV detector.
- Injection: Inject a defined volume (e.g., 10-20 μ L) of the sample solution onto the column.[11] [12]
- Data Analysis: Record the chromatogram. The purity is calculated based on the relative peak area of thiopental compared to the total area of all peaks.

Parameter	Condition	Reference
Column	C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 μm)	[11][12]
Mobile Phase	Acetonitrile/Methanol:Phospha te Buffer	[12][13]
Example Gradient	40:60 (v/v) KH ₂ PO ₄ solution: Methanol	[11]
Flow Rate	1.0 - 1.2 mL/min	[11][12]
Detection (UV)	230 nm or 280 nm	[11][13]
Column Temp.	Ambient	[11]
Retention Time	~3.80 min (method dependent)	[14]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of thiopental. LC-MS/MS provides high sensitivity and specificity for identification.



Experimental Protocol: LC-MS/MS

- Sample Preparation: Prepare a dilute solution (ng/mL range) of the sample in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).[15]
- Instrumentation: Use an LC system coupled to a tandem mass spectrometer (e.g., QTRAP) with an electrospray ionization (ESI) source.
- Analysis: Infuse the sample or perform an LC separation prior to MS analysis. Set the mass spectrometer to monitor for the parent ion and specific fragment ions.

Parameter	Condition	Reference
Ionization Mode	Electrospray Ionization (ESI), Negative	[15]
Parent Ion (Thiopental)	m/z 241 [M-H] ⁻	[15]
MS/MS Transition	m/z 241 → 58	[15]
Internal Standard	Thiopental-d5 (m/z 246 → 58)	[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the chemical structure of the synthesized compound.

Experimental Protocol: NMR

- Sample Preparation: Dissolve 5-10 mg of the thiopental free acid in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis: Process the spectra and assign the observed chemical shifts to the corresponding nuclei in the thiopental structure.



Nucleus	Expected Chemical Shift (δ, ppm)	Description
¹ H NMR	~11-12	N-H (amide/thioamide protons, broad)
~3.5-4.0	-CH- (methine proton at C5)	
~1.5-2.0	-CH2- (ethyl group)	_
~0.8-1.2	-CH₃ (methyl groups)	
¹³ C NMR	~170-180	C=S (thiocarbonyl)
~160-170	C=O (carbonyls)	
~50-60	C5 (quaternary carbon)	_
~10-40	Aliphatic carbons (ethyl and pentyl groups)	

Note: Exact chemical shifts are solvent-dependent. Data is predicted based on typical values for similar structures.[16][17]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the thiopental molecule.

Experimental Protocol: IR

- Sample Preparation: Prepare a KBr disk containing a small amount of the dried sample or analyze using an Attenuated Total Reflectance (ATR) accessory.[6][16]
- Instrumentation: Acquire the spectrum using an FTIR spectrometer.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in thiopental.



Wavenumber (cm ⁻¹)	Functional Group	Description
3100-3300	N-H	Stretching vibration
2850-3000	С-Н	Aliphatic stretching
~1700	C=O	Carbonyl stretching
1100-1250	C=S	Thiocarbonyl stretching

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